N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a carbamoyl group, and an oxalamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne. The carbamoyl group is then introduced via a reaction with an isocyanate. Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and a dimethylaminoethylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The benzofuran ring and carbamoyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety could play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(methylamino)ethyl)oxalamide
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(ethylamino)ethyl)oxalamide
- N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)propyl)oxalamide
Uniqueness
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)8-7-17-14(21)15(22)18-11-9-5-3-4-6-10(9)23-12(11)13(16)20/h3-6H,7-8H2,1-2H3,(H2,16,20)(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGOTKUBLKKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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